molecular formula C5H9NO2S B12533867 (3R)-3-aminothiolane-3-carboxylic acid

(3R)-3-aminothiolane-3-carboxylic acid

Cat. No.: B12533867
M. Wt: 147.20 g/mol
InChI Key: SAKWWHXZZFRWCN-YFKPBYRVSA-N
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Description

®-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a chiral amino acid derivative characterized by the presence of a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a thiophene derivative.

    Amination: Introduction of the amino group at the 3-position of the thiophene ring.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position.

    Chirality Induction: Ensuring the ®-configuration through chiral catalysts or resolution methods.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts to hydrogenate thiophene derivatives.

    Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.

    High-Pressure Reactions: Utilizing high-pressure conditions to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-tetrahydro-thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the amino group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of complex organic molecules.

    Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.

Biology

    Enzyme Inhibitor: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Metabolic Studies: Used in studies to understand metabolic pathways involving sulfur-containing amino acids.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to sulfur metabolism.

    Diagnostic Agent: Used in diagnostic assays to detect enzyme activity.

Industry

    Polymer Synthesis: Utilized in the production of sulfur-containing polymers with unique properties.

    Agriculture: Explored as a potential additive in fertilizers to enhance sulfur content.

Mechanism of Action

®-3-Amino-tetrahydro-thiophene-3-carboxylic acid exerts its effects through:

    Enzyme Interaction: Binds to enzyme active sites, inhibiting their activity.

    Metabolic Pathways: Participates in metabolic pathways involving sulfur-containing compounds.

    Molecular Targets: Targets specific proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A sulfur-containing amino acid with a similar structure but different functional groups.

    Methionine: Another sulfur-containing amino acid with a different side chain.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at a different position.

Uniqueness

    Chirality: The ®-configuration provides unique stereochemical properties.

    Thiophene Ring: The presence of a thiophene ring distinguishes it from other amino acids.

    Functional Groups: The combination of amino and carboxylic acid groups in a thiophene ring is unique.

This detailed article provides a comprehensive overview of ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(3R)-3-aminothiolane-3-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1

InChI Key

SAKWWHXZZFRWCN-YFKPBYRVSA-N

Isomeric SMILES

C1CSC[C@@]1(C(=O)O)N

Canonical SMILES

C1CSCC1(C(=O)O)N

Origin of Product

United States

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